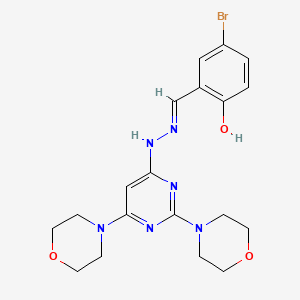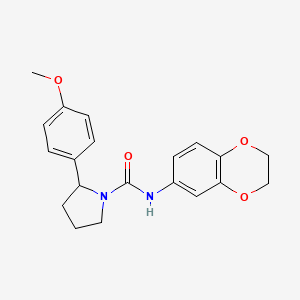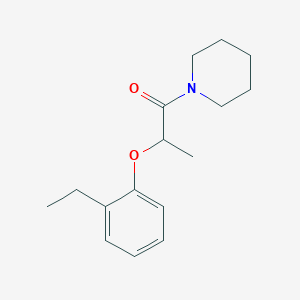![molecular formula C23H30N4O2S B6072603 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6072603.png)
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a tetramethylpiperidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tetramethylpiperidinyl Group: This group can be introduced via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and receptor binding. Its structural features make it a potential candidate for drug development.
Medicine
In medicine, this compound can be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features can impart desirable characteristics such as stability and reactivity.
作用機序
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-2-one
Uniqueness
The uniqueness of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and structural features. This combination imparts unique reactivity and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-22(2)10-15(11-23(3,4)26-22)27-12-18(28)19(20(27)24)21-25-17(13-30-21)14-6-8-16(29-5)9-7-14/h6-9,13,15,24,26,28H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIQVBBDUKEZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6072532.png)


![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(4-methylphenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6072543.png)
![(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6072554.png)

![methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate](/img/structure/B6072568.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6072588.png)
![3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one](/img/structure/B6072590.png)
![2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one](/img/structure/B6072594.png)

![5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6072608.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6072621.png)
